6-Azaspiro[2.5]octan-4-one hydrochloride
Overview
Description
6-Azaspiro[25]octan-4-one hydrochloride is a chemical compound with the molecular formula C7H12ClNO It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[2.5]octan-4-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[2.5]octan-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Azaspiro[2.5]octan-4-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Azaspiro[2.5]octan-4-one hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Azaspiro[2.5]octane hydrochloride: Similar in structure but lacks the ketone functional group.
6-Azaspiro[3.4]octan-1-ol hydrochloride: Contains an additional hydroxyl group, leading to different chemical properties.
Uniqueness
6-Azaspiro[2.5]octan-4-one hydrochloride is unique due to its spirocyclic structure and the presence of a ketone functional group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Biological Activity
6-Azaspiro[2.5]octan-4-one hydrochloride is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within a bicyclic framework. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its potential therapeutic applications in diabetes management and enzyme inhibition.
- Molecular Formula : CHClN\O
- Molecular Weight : 147.65 g/mol
- Structure : The spirocyclic structure allows for specific interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:
- GLP-1 Receptor Agonism : This compound acts as an agonist for the glucagon-like peptide-1 (GLP-1) receptor, which is crucial for insulin secretion and glucose metabolism. Activation of this receptor leads to:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, making it useful in biochemical studies. The interaction with these enzymes can modulate metabolic pathways, providing therapeutic benefits in conditions such as diabetes .
Biological Activity Overview
Case Study: GLP-1 Receptor Activation
Recent studies have optimized a series of 6-azaspiro[2.5]octane derivatives into potent GLP-1 agonists. Structural analysis using cryogenic electron microscopy has provided insights into the structure-activity relationship (SAR) of these compounds, demonstrating their efficacy in stimulating insulin secretion and managing type 2 diabetes .
In Vitro Studies on Enzyme Inhibition
In vitro studies have shown that certain derivatives of azaspiro compounds exhibit moderate to high inhibitory effects on monoamine oxidase B (MAO-B), with IC50 values indicating their potential as therapeutic agents for neurological disorders . The mechanism involves preincubation with the enzyme, leading to significant reductions in enzymatic activity.
Potential Therapeutic Applications
This compound is being explored for various therapeutic applications:
- Diabetes Management : Its role as a GLP-1 receptor agonist positions it as a candidate for developing treatments aimed at improving glycemic control in diabetic patients.
- Neurological Disorders : The enzyme inhibition properties suggest potential applications in treating conditions like Parkinson's disease through the modulation of neurotransmitter levels.
Properties
IUPAC Name |
6-azaspiro[2.5]octan-8-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-6-5-8-4-3-7(6)1-2-7;/h8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDLHOWKPWTGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNCC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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